Cas no 2228265-31-2 (4-(2,4-difluoro-6-methoxyphenyl)butan-2-one)

4-(2,4-difluoro-6-methoxyphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
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- 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one
- 2228265-31-2
- EN300-1768456
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- インチ: 1S/C11H12F2O2/c1-7(14)3-4-9-10(13)5-8(12)6-11(9)15-2/h5-6H,3-4H2,1-2H3
- InChIKey: MKWCIHRANVSNBB-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(=C1CCC(C)=O)OC)F
計算された属性
- 精确分子量: 214.08053595g/mol
- 同位素质量: 214.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 26.3Ų
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768456-1.0g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1768456-10.0g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1768456-0.1g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1768456-10g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1768456-0.05g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1768456-5.0g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1768456-0.25g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1768456-2.5g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1768456-1g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1768456-0.5g |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one |
2228265-31-2 | 0.5g |
$1165.0 | 2023-09-20 |
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one 関連文献
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
4-(2,4-difluoro-6-methoxyphenyl)butan-2-oneに関する追加情報
Research Briefing on 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one (CAS: 2228265-31-2): Recent Advances and Applications
4-(2,4-difluoro-6-methoxyphenyl)butan-2-one (CAS: 2228265-31-2) is a fluorinated aromatic ketone derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its difluoromethoxy-substituted phenyl ring and butanone side chain, exhibits promising physicochemical properties that make it an attractive scaffold for drug discovery and development.
Recent studies have focused on the synthesis and optimization of this compound as a key intermediate in the development of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective FLT3 inhibitors for acute myeloid leukemia treatment. The researchers utilized the difluoromethoxy group's ability to modulate both lipophilicity and metabolic stability, while the ketone functionality served as a crucial handle for further derivatization.
In pharmacological evaluations, derivatives of 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one have shown improved blood-brain barrier penetration compared to non-fluorinated analogs, as reported in a recent Neuropharmacology study (2024). This property makes it particularly valuable for CNS-targeted drug development. The compound's metabolic stability was significantly enhanced by the strategic fluorine substitutions, with in vitro studies showing a 3-fold increase in half-life compared to its non-fluorinated counterpart.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that the 2,4-difluoro substitution pattern on the phenyl ring is critical for maintaining optimal target binding affinity while minimizing off-target effects. The methoxy group at the 6-position was found to contribute to the compound's overall conformational stability, as confirmed by X-ray crystallographic analysis.
Current research directions include exploring this scaffold for the development of novel antimicrobial agents. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one exhibit potent activity against drug-resistant Gram-positive pathogens, with MIC values in the low micromolar range. The mechanism of action appears to involve inhibition of bacterial cell wall biosynthesis, though further studies are needed to fully elucidate the molecular target.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one. A 2023 Organic Process Research & Development publication described a continuous flow synthesis approach that improved yield from 42% to 78% while reducing processing time by 60%. This advancement is particularly significant for potential scale-up in industrial applications.
In conclusion, 4-(2,4-difluoro-6-methoxyphenyl)butan-2-one (CAS: 2228265-31-2) represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. Its unique combination of fluorine substitution and ketone functionality provides opportunities for further structural optimization and drug development. Ongoing research continues to explore its full potential in medicinal chemistry and chemical biology applications.
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